

An In-depth Technical Guide to the Charge of Poly-D-lysine Hydrobromide

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Compound of Interest

Compound Name: Poly-D-lysine hydrobromide (MW 84000)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the charge characteristics of Poly-D-lysine hydrobromide (PDL), a synthetic polyamino acid crucial for various biomedical and research applications. Understanding the charge of PDL is fundamental to its utility as a cell culture substrate, a non-viral vector for gene delivery, and a component in drug delivery systems. This document details the physicochemical basis of its charge, the influence of environmental factors, and the methodologies for its characterization.

Core Concepts: The Physicochemical Basis of Charge

Poly-D-lysine is a positively charged polymer, a characteristic intrinsic to the chemical nature of its constituent D-lysine monomer.^[1] Each D-lysine residue possesses a primary amine ($-NH_2$) group on its side chain, which readily undergoes protonation in aqueous solutions to form a positively charged ammonium ($-NH_3^+$) group. This inherent positive charge is a key determinant of PDL's functionality, enabling electrostatic interactions with negatively charged entities such as cell membranes and nucleic acids.

The hydrobromide (HBr) salt form of Poly-D-lysine enhances its solubility in water and allows it to exist as a crystalline solid.^[2] In solution, the hydrobromide dissociates, leaving the poly-D-lysine chain with a net positive charge and bromide ions as counter-ions. For applications

requiring the absence of bromide ions, they can be removed through dialysis against a neutral buffer.[2]

The overall charge of a Poly-D-lysine molecule is contingent on its degree of polymerization, as a higher molecular weight polymer will possess more charged sites.[3]

pH-Dependent Charge Behavior

The charge of Poly-D-lysine is highly dependent on the pH of the surrounding environment. The primary amine group on the lysine side chain has a pKa value of approximately 10.5.[4] This means that at pH values below 10.5, the amine group will be predominantly protonated and thus positively charged. Conversely, at pH values above 10.5, the amine group will be predominantly deprotonated and neutral.

This pH-dependent protonation is the cornerstone of PDL's charge characteristics. At physiological pH (around 7.4), the amine groups are almost fully protonated, resulting in a strong positive charge along the polymer backbone. This cationic nature is essential for its application in promoting cell adhesion, as cell surfaces are typically negatively charged.[2]

The relationship between pH and the charge of Poly-D-lysine can be visualized as a titration curve. As the pH of a PDL solution increases, the net positive charge decreases. The isoelectric point (pI) of Poly-D-lysine, the pH at which the net charge is zero, is in the alkaline range, typically between 10.5 and 11.0.[5] This is calculated by averaging the pKa values of the two amine groups (the alpha-amino group of the terminal lysine and the epsilon-amino groups of the side chains).[6]

Quantitative Data on Charge

The following table summarizes the typical charge characteristics of Poly-lysine as a function of pH, based on data for its enantiomer, Poly-L-lysine, which exhibits identical charge behavior.

pH	Predominant Charge of Side Chain Amine Group	Overall Net Charge of the Polymer	Zeta Potential (mV) (Approximate)
< 5.2	-NH ₃ ⁺ (Protonated)	Highly Positive	+41
7.4	-NH ₃ ⁺ (Protonated)	Positive	Positive
9.5	Mix of -NH ₃ ⁺ and -NH ₂	Moderately Positive	Decreasingly Positive
10.6	-NH ₂ (Deprotonated)	Near Neutral	~0
> 11	-NH ₂ (Deprotonated)	Slightly Negative	Negative

Note: The zeta potential values are based on studies of Poly-L-lysine and serve as a close approximation for Poly-D-lysine. The exact value can vary with factors such as ionic strength, polymer concentration, and molecular weight.[\[7\]](#)[\[8\]](#)

Experimental Characterization of Charge

The most common technique for quantifying the surface charge of Poly-D-lysine in solution is the measurement of its zeta potential. Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion.

Detailed Protocol for Zeta Potential Measurement

This protocol outlines the general steps for measuring the zeta potential of a Poly-D-lysine hydrobromide solution using a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.

3.1.1. Materials and Equipment

- Poly-D-lysine hydrobromide
- Deionized (DI) water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
- pH meter

- Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell (e.g., folded capillary cell)
- Syringes and filters (0.22 μm)
- Pipettes and appropriate tips

3.1.2. Sample Preparation

- Dissolve Poly-D-lysine: Prepare a stock solution of Poly-D-lysine hydrobromide in DI water or the desired buffer at a concentration within the instrument's recommended range (typically 0.1-1.0 mg/mL).^[9] Ensure complete dissolution.
- pH Adjustment (if necessary): For pH-dependent studies, prepare a series of solutions and adjust the pH of each using dilute HCl or NaOH. Allow the solutions to equilibrate after pH adjustment.
- Filtration: Filter the prepared solutions through a 0.22 μm syringe filter to remove any dust or aggregates that could interfere with the measurement.^[9]
- Cell Conditioning: Before the first measurement, rinse the measurement cell with DI water and then with the sample solution to ensure the cell surface is equilibrated with the sample.^[10]

3.1.3. Measurement Procedure

- Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Select the zeta potential measurement mode.
- Parameter Input: Enter the experimental parameters into the software, including the dispersant (e.g., water), its viscosity and dielectric constant, and the measurement temperature.
- Sample Loading: Carefully inject the filtered sample into the measurement cell using a syringe, avoiding the introduction of air bubbles.^[10]

- **Equilibration:** Place the cell in the instrument and allow it to equilibrate to the set temperature (typically 2-5 minutes).
- **Measurement:** Initiate the measurement sequence. The instrument will apply an electric field and measure the electrophoretic mobility of the polymer chains to calculate the zeta potential.
- **Data Analysis:** The software will provide the zeta potential distribution and the average zeta potential value. Perform multiple measurements for each sample to ensure reproducibility.

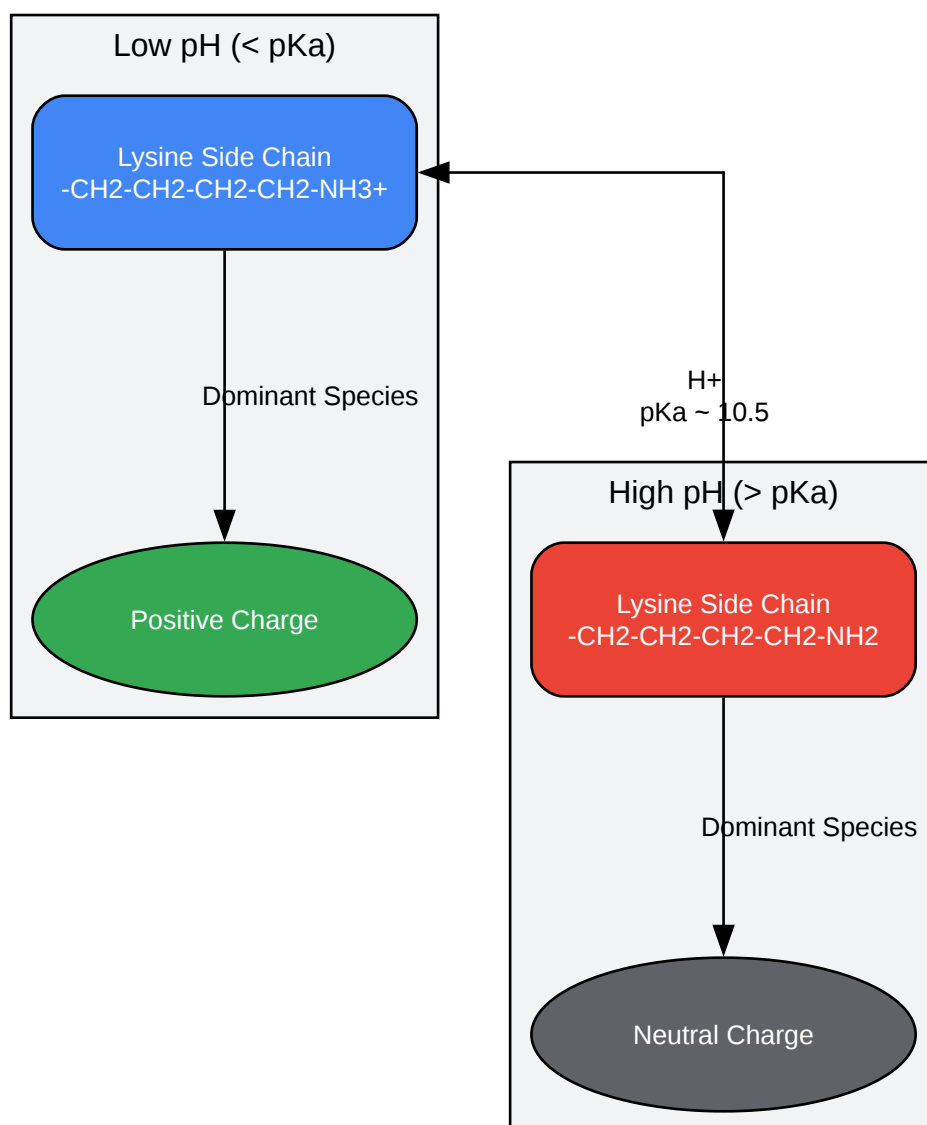
3.1.4. Data Interpretation

A positive zeta potential value confirms the cationic nature of the Poly-D-lysine. The magnitude of the zeta potential indicates the stability of the solution; values greater than +30 mV generally indicate good stability. By measuring the zeta potential at different pH values, a plot of zeta potential versus pH can be generated to visualize the charge behavior of the polymer.

Visualizing Charge and Experimental Workflow

Signaling Pathway of pH-Dependent Charge

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of the lysine side chain, which dictates the overall charge of the Poly-D-lysine polymer.

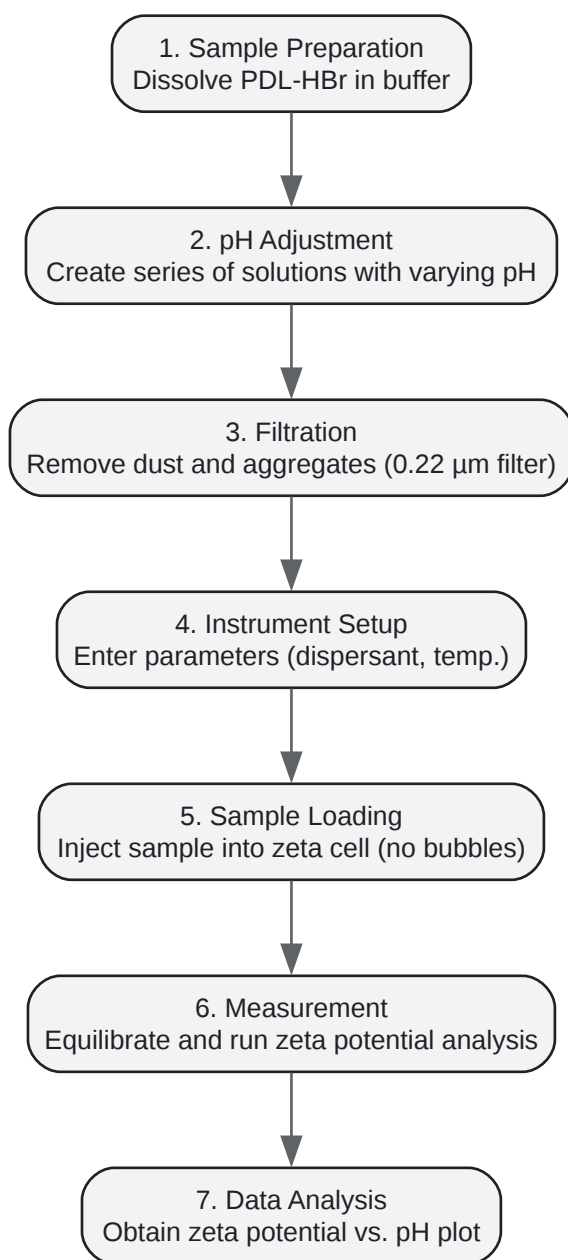


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Caption: pH-dependent equilibrium of the Poly-D-lysine side chain.

Experimental Workflow for Zeta Potential Measurement

The logical flow for determining the charge of Poly-D-lysine via zeta potential measurement is depicted below.



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Caption: Workflow for zeta potential measurement of Poly-D-lysine.

Conclusion

The positive charge of Poly-D-lysine hydrobromide is a fundamental property that dictates its utility in a wide range of scientific and biomedical applications. This charge is primarily due to the protonation of the primary amine groups on the lysine side chains and is highly sensitive to the pH of the environment. A thorough understanding of this pH-dependent charge behavior,

coupled with robust experimental characterization techniques such as zeta potential measurement, is essential for the effective and reproducible application of this versatile polyamino acid in research and development.

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